molecular formula C16H16ClN3O2 B2509924 3-chloro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide CAS No. 2034369-73-6

3-chloro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

Cat. No.: B2509924
CAS No.: 2034369-73-6
M. Wt: 317.77
InChI Key: YZFPTBNJMACQBF-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of cinnoline derivatives. This compound is characterized by the presence of a benzamide group attached to a cinnoline ring system, which is further substituted with a chlorine atom and a methyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide typically involves a multi-step process:

  • Formation of the Cinnoline Core: : The initial step involves the construction of the cinnoline ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzonitrile with a suitable diketone under acidic conditions can yield the cinnoline core.

  • Substitution Reactions: : The introduction of the chlorine atom and the methyl group can be accomplished through electrophilic aromatic substitution reactions. Chlorination can be carried out using reagents such as thionyl chloride or phosphorus pentachloride, while methylation can be achieved using methyl iodide or dimethyl sulfate.

  • Amidation: : The final step involves the formation of the benzamide group. This can be done by reacting the substituted cinnoline with benzoyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl group in the cinnoline ring, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.

  • Substitution: : The chlorine atom in the benzamide group can be replaced by other substituents through nucleophilic substitution reactions. For example, reaction with sodium methoxide can yield the corresponding methoxy derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that cinnoline derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the benzamide group further enhances its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its application in the production of specialty chemicals and advanced materials is also of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
  • 3-chloro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
  • 3-chloro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propionamide

Uniqueness

The uniqueness of 3-chloro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the benzamide group differentiates it from other cinnoline derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.

Properties

IUPAC Name

3-chloro-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-20-15(21)9-11-8-13(5-6-14(11)19-20)18-16(22)10-3-2-4-12(17)7-10/h2-4,7,9,13H,5-6,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFPTBNJMACQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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